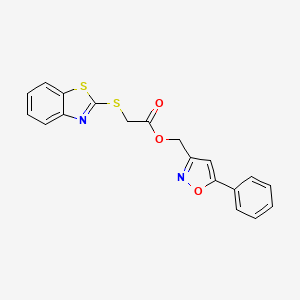

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

Description

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate features a hybrid structure combining two heterocyclic moieties: a 5-phenyl-1,2-oxazole ring and a 1,3-benzothiazole group linked via a sulfanyl-acetate ester bridge. The ester bridge may influence hydrolytic stability and pharmacokinetic properties.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S2/c22-18(12-25-19-20-15-8-4-5-9-17(15)26-19)23-11-14-10-16(24-21-14)13-6-2-1-3-7-13/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHNQPSSGKHAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CSC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets through binding, inhibition, or activation, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Sources

lists thiazol-5-ylmethyl carbamate derivatives, such as:

- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

Key Comparisons:

- Heterocycle Substitution: The target compound substitutes the thiazole ring in ’s analogues with an oxazole ring.

- Functional Groups : The target compound’s sulfanyl-acetate ester contrasts with the carbamate linkages in ’s derivatives. Carbamates typically exhibit higher hydrolytic stability than esters, suggesting faster metabolic degradation for the target compound .

- Biological Implications: Benzothiazoles are known for antitumor and antimicrobial activity, while oxazoles are explored as kinase inhibitors. The hybrid structure may synergize these activities but requires empirical validation .

Reactivity and Physicochemical Properties

highlights the lumping strategy , where compounds with analogous functional groups are grouped to simplify reaction modeling. For instance, if the target compound shares reactivity with benzothiazole-containing esters (e.g., similar hydrolysis rates or radical scavenging), it could be lumped with such analogues in computational studies. However, the oxazole ring’s distinct electronic profile may necessitate separate treatment in detailed mechanistic analyses .

Table 1: Hypothetical Property Comparison

Biological Activity

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a phenyl group attached to an oxazole ring and a benzothiazole moiety linked via a sulfanyl group. The presence of these functional groups is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant in pathways associated with cancer and inflammation.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial effects, indicating potential therapeutic applications against bacterial and fungal infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific kinases | |

| Antioxidant | Reduces oxidative stress | |

| Antimicrobial | Effective against certain bacteria |

Case Studies

- Enzyme Inhibition : A study demonstrated that derivatives of the compound effectively inhibited the activity of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential use in anti-inflammatory therapies.

- Antioxidant Effects : In vitro assays indicated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, supporting its role as an antioxidant.

- Antimicrobial Activity : A series of tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological properties. Various analogs have been synthesized and tested for their efficacy in different biological assays:

- Synthesis Methods : Various synthetic routes have been explored, including multi-step organic reactions involving oxazole and benzothiazole derivatives.

- Biological Assays : High-throughput screening methods have been employed to evaluate the biological activity of synthesized compounds, leading to the identification of more potent variants.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (5-phenyl-1,2-oxazol-3-yl)methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate, and how can reaction progress be monitored?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing intermediates like methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol for 4 hours, followed by quenching in ice water to precipitate the product .

- Monitoring : Thin-layer chromatography (TLC) using a 7:3 chloroform:methanol ratio is effective for tracking reaction completion .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- Chromatography : Use HPLC or GC-MS to assess purity.

- Spectroscopy : IR spectroscopy confirms functional groups (e.g., C=O, S–S bonds). NMR (¹H/¹³C) identifies proton and carbon environments, such as the oxazole and benzothiazole moieties .

- Elemental Analysis : Verify empirical formula consistency .

Q. What solvent systems are optimal for recrystallization of this compound?

- Guidelines : Ethanol-water mixtures are widely used for polar heterocyclic systems. For example, absolute ethanol is effective for intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide . Adjust ratios based on solubility studies (e.g., 1:1 ethanol:water for high-polarity derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Approach : Perform docking studies using software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or DNA). For benzothiazole derivatives, prioritize binding sites with sulfur-π or hydrogen-bonding motifs .

- Validation : Compare computational results with experimental assays (e.g., enzyme inhibition assays) to refine predictive models .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Case Study : If NMR signals overlap (e.g., aromatic protons in oxazole and benzothiazole rings), use 2D techniques like COSY or HSQC to assign peaks unambiguously .

- Cross-Verification : Combine X-ray crystallography (for solid-state confirmation) with solution-state spectroscopy .

Q. How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?

- Mechanistic Insight : Electron-withdrawing groups (e.g., –NO₂) on the benzothiazole ring increase electrophilicity at the sulfanyl sulfur, facilitating nucleophilic attacks. Conversely, electron-donating groups (e.g., –OCH₃) may stabilize intermediates during coupling reactions .

- Experimental Design : Systematic substitution studies (e.g., varying substituents on the phenyl group) coupled with DFT calculations can map electronic effects .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

- Optimization :

- Temperature Control : Use jacketed reactors to maintain consistent reflux conditions during large-scale reactions .

- Purification : Switch from TLC to flash chromatography for bulk intermediates. For final products, consider fractional crystallization .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Example : If computed IR frequencies (DFT) deviate from observed values, re-examine solvent effects or conformational flexibility in the model. For benzothiazole derivatives, solvatochromic shifts in UV-Vis spectra may explain mismatches .

- Resolution : Validate with alternative methods (e.g., Raman spectroscopy) or adjust computational parameters (e.g., solvent dielectric constant) .

Q. What factors contribute to variability in biological assay results across studies?

- Key Variables :

- Solvent Choice : DMSO may alter compound aggregation states, affecting bioavailability .

- Assay Conditions : pH and temperature sensitivity of the benzothiazole sulfanyl group can modulate activity .

- Mitigation : Standardize protocols (e.g., ISO guidelines) and include positive controls (e.g., known enzyme inhibitors) .

Methodological Tables

Table 1 : Common Solvent Systems for Purification

| Compound Type | Solvent Ratio (v/v) | Reference |

|---|---|---|

| Polar heterocycles | Ethanol:Water (3:1) | |

| Sulfur-containing | Chloroform:Methanol |

Table 2 : Key Spectral Peaks for Structural Confirmation

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| Benzothiazole (C=S) | 1250–1350 | 7.2–8.5 (m, aromatic) |

| Oxazole (C–O–C) | 1050–1150 | 6.8–7.1 (s, CH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.